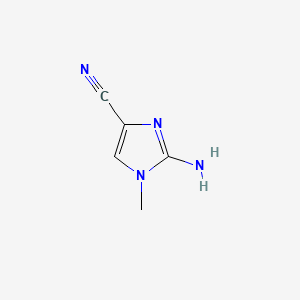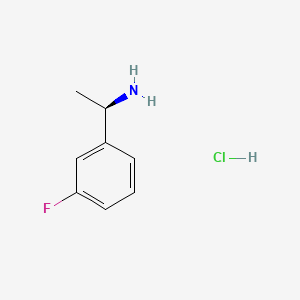
(R)-1-(3-Fluorophenyl)ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-1-(3-Fluorophenyl)ethylamine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H11ClFN and a molecular weight of 175.63 .
Molecular Structure Analysis
The InChI code for “®-1-(3-Fluorophenyl)ethylamine hydrochloride” is1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“®-1-(3-Fluorophenyl)ethylamine hydrochloride” is a solid substance . It should be stored in a sealed container in a dry environment at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorophores in Molecular Imaging
Fluorophores, which could be structurally related to or include (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, play a significant role in molecular imaging, particularly in vivo cancer diagnosis. Using relatively inexpensive and portable equipment, optical imaging with fluorophores allows for real-time detection of cancer. Despite their potential toxicity, the amounts used in molecular imaging are typically much lower than toxic doses. This indicates a promising route for the application of fluorophores derived from or related to (R)-1-(3-Fluorophenyl)ethylamine hydrochloride in safe, effective cancer diagnostics (Alford et al., 2009).
Phenylethylamines in Neurochemistry
While directly addressing phenylethylamines, it's important to note that the research excluding the specific context of drug use and side effects still offers insights into the broader chemical class's potential applications. Studies on phenylethylamines highlight their significance in understanding central nervous system (CNS) function and potential therapeutic applications beyond traditional drug contexts. This underscores the importance of continued research into compounds like (R)-1-(3-Fluorophenyl)ethylamine hydrochloride for their biochemical and neurochemical properties (Woolverton, 1986).
Ethylene Perception Inhibition in Horticulture
In the field of horticulture, the inhibition of ethylene perception, as achieved by compounds like 1-methylcyclopropene, demonstrates how chemical compounds can significantly impact fruit and vegetable postharvest quality. While not directly about (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, this application area suggests the potential for structurally or functionally related compounds to contribute to agricultural sciences, specifically in enhancing shelf life and controlling ripening processes of horticultural products (Watkins, 2006).
Polyamines in Postharvest Physiology
Polyamines, including putrescine, spermine, and spermidine, which share functional similarities with phenylethylamines, are extensively applied to extend the shelf life of fruits by modulating their development, ripening, and senescence processes. This illustrates the potential of polyamines and possibly related amines for enhancing fruit quality and longevity, suggesting an avenue for the application of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride in food science and technology (Sharma et al., 2017).
Safety And Hazards
The safety information available indicates that this substance may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
(1R)-1-(3-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKALWMOKWLLQMU-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662525 |
Source


|
| Record name | (1R)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Fluorophenyl)ethylamine hydrochloride | |
CAS RN |
321429-49-6 |
Source


|
| Record name | (1R)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





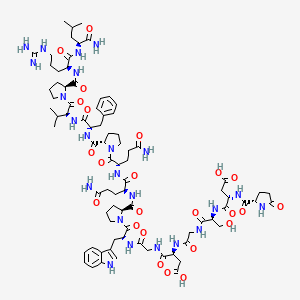
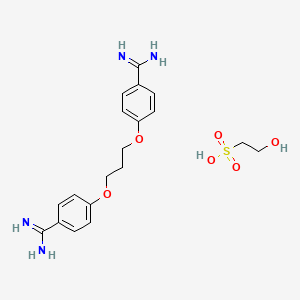
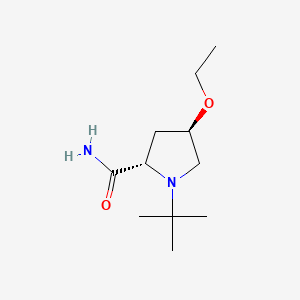
![1h-Furo[2,3-f]benzimidazole](/img/structure/B588651.png)

